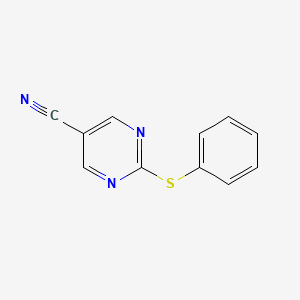

2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile

Description

Properties

IUPAC Name |

2-phenylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3S/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFNMSGGDPXDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901278227 | |

| Record name | 2-(Phenylthio)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820211 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400082-63-5 | |

| Record name | 2-(Phenylthio)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400082-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylthio)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The pyrimidine core allows for diverse functionalization, leading to compounds with distinct properties. Key structural differences among analogs include:

- Position 2 substituents : The phenylsulfanyl group in the target compound contrasts with allylsulfanyl (), benzylsulfanyl (), and methylthio groups (). These substituents influence steric bulk and electronic effects.

- Position 4 and 6 substituents: Analogs feature methylamino (), pentyl (), chloro (), and phenylsulfanyl groups (). These modifications alter solubility, reactivity, and intermolecular interactions.

Physical and Chemical Properties

Substituents significantly impact molecular weight, melting points, and solubility:

- Hydrogen bonding: Compounds with amino groups (e.g., ) exhibit intermolecular N–H···N or N–H···O interactions, enhancing crystallinity and solubility.

- Lipophilicity : Bulky substituents like pentyl () or benzyl () increase hydrophobicity, which may improve membrane permeability in drug design.

Pharmacological and Functional Activities

- Antimicrobial activity : Chlorinated analogs () may exhibit enhanced reactivity due to electron-withdrawing effects, though explicit data is lacking in the evidence.

- Crystal packing : π–π stacking and C–H···π interactions (e.g., ) influence solid-state stability, critical for material science applications.

Biological Activity

2-(Phenylsulfanyl)-5-pyrimidinecarbonitrile is a heterocyclic compound characterized by a pyrimidine ring with a phenylsulfanyl group at the 2-position and a cyano group at the 5-position. This unique structure imparts distinct electronic and steric properties that are crucial for its biological activity. The molecular weight of this compound is approximately 213.26 g/mol, and it has been investigated for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The phenylsulfanyl group can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, while the cyano group acts as an electron-withdrawing moiety, enhancing the compound's reactivity and binding affinity to biological macromolecules.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that these compounds may inhibit various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis, which could lead to its potential use in cancer therapy . The structural features of this compound may enhance its efficacy against certain cancer cell lines.

Case Studies

- Inhibition of Thymidylate Synthase : In a study examining various pyrimidine derivatives, this compound was found to exhibit significant inhibition against thymidylate synthase, suggesting potential use as an anticancer agent .

- Antimicrobial Activity : A series of tests conducted on related compounds indicated that they effectively inhibited the growth of both gram-positive and gram-negative bacteria, demonstrating the potential for development into therapeutic agents against infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Phenylsulfanyl)-4-pyrimidinecarbonitrile | Substituted at position 4 | Anticancer activity |

| 2-(Phenylsulfanyl)-6-pyrimidinecarbonitrile | Substituted at position 6 | Antimicrobial properties |

| 2-(Phenylsulfanyl)-5-pyridinecarbonitrile | Pyridine ring instead of pyrimidine | Moderate anticancer activity |

The table above illustrates how the positioning of substituents on the pyrimidine or pyridine ring influences the biological activity of these compounds. Specifically, the unique positioning of the phenylsulfanyl and cyano groups in this compound contributes to its distinct reactivity profile compared to its analogs.

Q & A

Basic: What are the standard synthetic protocols for 2-(phenylsulfanyl)-5-pyrimidinecarbonitrile?

Answer:

The synthesis typically involves nucleophilic substitution or multi-step heterocyclic reactions. For example:

- Step 1: Chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) to introduce reactive sites .

- Step 2: Substitution with phenylsulfanyl groups via thiol nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification: Recrystallization from ethanol or water, with yields monitored via thin-layer chromatography (TLC) .

- Yield Optimization: Adjusting reaction time, temperature, and stoichiometric ratios of reagents can improve yields (e.g., 43% yield reported for similar compounds via slow crystallization) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. For example, δ ~13.55 ppm (NH proton in DMSO-d₆) and δ ~115.55 ppm (CN group) .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H⁺] = 276.38 for related analogs) .

- X-ray Crystallography: Determines crystal packing and bond angles (e.g., monoclinic P21/c space group, β = 97.559°) .

- TLC and HPLC: Monitor reaction progress and purity (>95%) .

Advanced: How can researchers address low yields in the sulfanyl substitution step?

Answer:

- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent Optimization: Polar aprotic solvents like DMF or DMSO improve solubility of aromatic thiols .

- Temperature Control: Elevated temperatures (60–80°C) accelerate substitution but may require inert atmospheres to prevent oxidation .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., disulfides) and adjust stoichiometry .

Advanced: How should crystallographic data be analyzed to resolve structural ambiguities?

Answer:

- Unit Cell Refinement: Software like SHELXL97 refines parameters (e.g., a = 13.7771 Å, b = 8.4961 Å) and validates hydrogen bonding (N–H⋯O interactions) .

- Intermolecular Interactions: Identify π–π stacking (3.8–4.2 Å) and C–H⋯π interactions using Mercury or PLATON .

- Thermal Ellipsoids: Assess displacement parameters to confirm structural rigidity or flexibility .

Advanced: What strategies resolve contradictory bioactivity data in antimicrobial assays?

Answer:

Advanced: How can computational methods enhance the design of pyrimidinecarbonitrile derivatives?

Answer:

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., kinase inhibitors) to optimize pharmacokinetics .

- QSAR Models: Corrogate substituent lipophilicity (ClogP) with bioactivity data to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.